

Synthesis of 2-(Decyloxy)benzaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-(Decyloxy)benzaldehyde

Cat. No.: B15478463

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This in-depth technical guide details the synthesis route to **2-(Decyloxy)benzaldehyde** from salicylaldehyde. The primary method described is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document provides detailed experimental protocols, quantitative data, and characterization information to support researchers in the successful synthesis and verification of the target compound.

Reaction Scheme

The synthesis of **2-(Decyloxy)benzaldehyde** from salicylaldehyde is achieved via a Williamson ether synthesis. This S_N2 reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromodecane.

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Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for similar phenolic compounds.

Materials:

- Salicylaldehyde (2-hydroxybenzaldehyde)
- 1-Bromodecane
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Diethyl ether (Et_2O)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a dry round-bottom flask, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.
- Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium salt of salicylaldehyde.
- To this suspension, add 1-bromodecane (1.1-1.2 eq) via a syringe or dropping funnel.
- Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the inorganic solids by filtration and wash the solid residue with diethyl ether.
- Combine the filtrate and the washings and transfer to a separatory funnel.
- Wash the organic layer sequentially with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-(Decyloxy)benzaldehyde**.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **2-(Decyloxy)benzaldehyde**.

Parameter	Value
Reactants	
Salicylaldehyde	1.0 eq
1-Bromodecane	1.1-1.2 eq
Potassium Carbonate	2.0-3.0 eq
Reaction Conditions	
Solvent	Acetonitrile
Temperature	Reflux (~82°C)
Reaction Time	24-48 hours
Product Information	
Expected Yield	80-95% (Estimated based on similar reactions)
Molecular Formula	C ₍₁₇₎ H ₍₂₆₎ O ₍₂₎
Molecular Weight	262.39 g/mol

Characterization Data

The following tables provide the expected spectroscopic data for the characterization of **2-(Decyloxy)benzaldehyde**. This data is compiled from predictions and analysis of similar

compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.5	s	1H	Aldehyde proton (-CHO)
~7.8	dd	1H	Aromatic proton (ortho to -CHO)
~7.5	ddd	1H	Aromatic proton (para to -CHO)
~7.0	d	1H	Aromatic proton (ortho to -O-decyl)
~6.9	t	1H	Aromatic proton (meta to -CHO)
~4.1	t	2H	Methylene protons (-O-CH ₂ -)
~1.8	quintet	2H	Methylene protons (-O-CH ₂ -CH ₂ -)
~1.5 - 1.2	m	14H	Methylene protons of decyl chain
~0.9	t	3H	Methyl protons (-CH ₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~191	Aldehyde carbonyl carbon (-CHO)
~161	Aromatic carbon attached to oxygen (-C-O-)
~136	Aromatic CH (para to -O-decyl)
~128	Aromatic CH (ortho to -CHO)
~125	Aromatic C (ipso to -CHO)
~121	Aromatic CH (meta to -O-decyl)
~113	Aromatic CH (ortho to -O-decyl)
~69	Methylene carbon (-O-CH ₂ -)
~32, 29.5, 29.3, 26, 23	Methylene carbons of decyl chain
~14	Methyl carbon (-CH ₃)

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925, 2855	Strong	C-H stretching (aliphatic)
~2720	Medium	C-H stretching (aldehyde)
~1685	Strong	C=O stretching (aromatic aldehyde)
~1600, 1485	Medium-Strong	C=C stretching (aromatic ring)
~1245	Strong	C-O stretching (aryl ether)

Mass Spectrometry (MS) Data (Predicted)

m/z	Interpretation
262	[M] ⁺ (Molecular ion)
121	[M - C ₁₀ H ₂₁] ⁺ (Loss of decyl radical)

Experimental Workflow and Logic

The synthesis of **2-(Decyloxy)benzaldehyde** follows a logical progression of steps, as illustrated in the workflow diagram below.

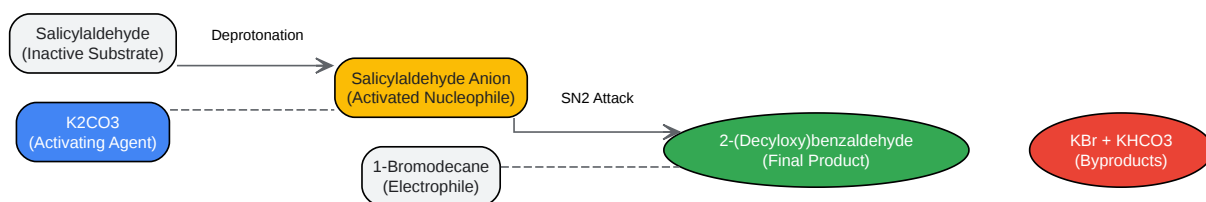


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Caption: Workflow for the synthesis of **2-(Decyloxy)benzaldehyde**.

Signaling Pathway Analogy: The Reaction Mechanism

The Williamson ether synthesis can be conceptually illustrated as a signaling pathway, where the base acts as a catalyst to activate the substrate for subsequent reaction.



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Caption: Reaction mechanism of the Williamson ether synthesis.

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